4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine
Description
Properties
IUPAC Name |
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7/c1-14-11-18(23-19(22-14)24(2)3)26-9-7-25(8-10-26)17-12-16(20-13-21-17)15-5-4-6-15/h11-13,15H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXUGUBEMBFKRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC=NC(=C3)C4CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis . These methods are chosen based on the desired yield, purity, and specific application of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce production time.
Chemical Reactions Analysis
Types of Reactions
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution reactions may yield various substituted derivatives of the original compound.
Scientific Research Applications
4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a reduction in the production of inflammatory mediators such as nitric oxide (NO) and cyclooxygenase (COX-2) in macrophage cells . Molecular docking studies have shown that the compound has a strong affinity for the active sites of these enzymes, forming hydrophobic interactions that inhibit their activity .
Comparison with Similar Compounds
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine
This compound shares the pyrimidine-piperazine backbone but substitutes the cyclobutyl and trimethylamine groups with a butyl chain. Its versatility in pharmaceutical synthesis, as highlighted in , underscores the importance of the piperazine-pyrimidine framework in drug discovery.
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
Replacing piperazine with piperidine (a saturated six-membered ring), this analogue () retains the pyrimidine core but lacks the flexibility of the piperazine linker. Crystallographic studies note its stability in solid-state structures, suggesting that piperidine-based derivatives may offer improved crystallinity for formulation. However, the reduced basicity of piperidine compared to piperazine could impact solubility and pharmacokinetics.
N-Ethyl-N-methyl-6-(3-methylbenzenesulfonyl)-2-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine
This compound () incorporates a tetrahydropyrido-pyrimidine scaffold with a sulfonyl group and phenylpiperazine. However, the bulkier phenylpiperazine group may limit blood-brain barrier penetration compared to the cyclobutyl-trimethylamine structure of the target compound.
Pharmacological and Physicochemical Comparisons
Cyclobutyl vs. Trifluoromethyl Substituents
The cyclobutyl group in the target compound provides moderate steric bulk and lipophilicity, balancing receptor affinity and solubility. In contrast, trifluoromethyl groups (e.g., ) increase electronegativity and metabolic stability but may introduce toxicity risks.
Piperazine Linker Modifications
Piperazine derivatives, such as those in and , demonstrate improved solubility and tunable basicity compared to piperidine or tetrahydropyridine analogs. The target compound’s piperazine linker likely enhances its ability to interact with charged residues in biological targets.
Biological Activity
The compound 4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine is a complex organic molecule with significant potential in pharmacology due to its structural characteristics. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a piperazine core integrated with pyrimidine rings and a cyclobutyl substituent. The molecular formula is with a molecular weight of approximately 338.4 g/mol. Its structure can be represented as follows:
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 338.4 g/mol |
| Structural Features | Piperazine core, cyclobutyl group, dual pyrimidine moieties |
The biological activity of this compound is primarily mediated through its interaction with specific biological targets, such as receptors and enzymes involved in cellular signaling pathways. The presence of the piperazine and pyrimidine rings enhances its binding affinity to various targets, potentially modulating their activities.
Biological Activity
Research indicates that derivatives similar to This compound exhibit various biological activities, including:
- Antitumor Activity : Compounds within this structural class have shown promise in inhibiting tumor cell proliferation. For instance, studies have demonstrated that similar piperazine derivatives exhibit significant cytotoxic effects against various cancer cell lines (e.g., lung cancer cell lines A549 and HCC827) with IC50 values in the low micromolar range .
- Antimicrobial Properties : Some related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .
- Neurological Effects : Given the piperazine moiety's known pharmacological effects, this compound may also influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Case Studies
Several studies have investigated the biological activity of closely related compounds:
Case Study 1: Antitumor Efficacy
A study evaluated the effects of a piperazine derivative on human lung cancer cells. The compound exhibited an IC50 of 6.26 μM against HCC827 cells in 2D assays but showed reduced efficacy in 3D culture models (IC50 of 20.46 μM), highlighting the importance of testing conditions on drug efficacy .
Case Study 2: Antimicrobial Testing
Another investigation utilized broth microdilution methods to assess antimicrobial activity against Staphylococcus aureus and Escherichia coli. The tested compounds displayed varying degrees of antibacterial activity, contributing to their potential as therapeutic agents .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-[4-(Pyrimidin-2-yl)piperazin-1-yl]butan-1-amine | Piperazine and pyrimidine | Antidepressant |
| N-Cyclopropyl-6-(piperazin-1-yl)pyrimidin-4-amine | Similar piperazine core | Antitumor |
| (4-(6-(Ethylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)(phenyl) | Includes phenolic group | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
